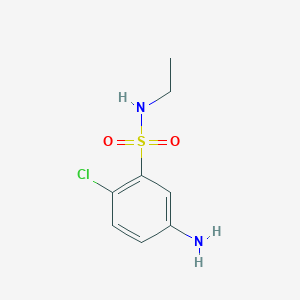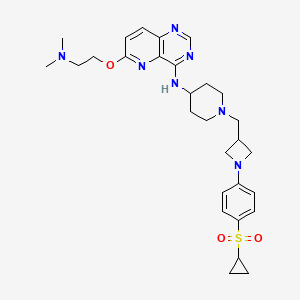
(4-(Azetidin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Azetidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an azetidin-3-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through aza-Michael addition reactions, where an amine reacts with an α,β-unsaturated ester.
Attachment to the Phenyl Ring: The azetidine ring is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-(Azetidin-3-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the azetidine ring or phenyl ring.
科学的研究の応用
(4-(Azetidin-3-yl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to the presence of the azetidine ring, which is a common motif in bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique reactivity and structural properties.
作用機序
The mechanism of action of (4-(Azetidin-3-yl)phenyl)boronic acid depends on its application:
In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.
In Biological Systems: The azetidine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the azetidine ring, making it less versatile in biological applications.
(4-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its reactivity and biological activity.
(4-(Piperidin-3-yl)phenyl)boronic acid: Features a piperidine ring, offering different steric and electronic properties.
Uniqueness
(4-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of the azetidine ring, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and medicinal research.
特性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC名 |
[4-(azetidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2 |
InChIキー |
IOVXFTACJHNFIT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CNC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)


![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)

![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)

![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)



![1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-](/img/structure/B14086181.png)
